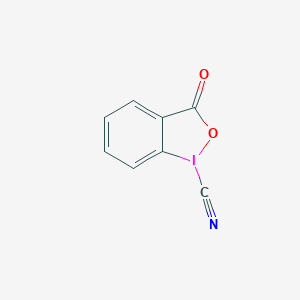

1,2-苯并二氧杂-1(3H)-腈, 3-氧代-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one and 3,3-bis(trifluoromethyl)-3(1H)-1,2-benziodoxole showcases the chemical's versatility. These compounds are prepared from 1-hydroxybenziodoxoles and corresponding sulfonic acids or Me(3)SiOTf, yielding stable, microcrystalline solids. This process demonstrates the compound's foundational role in generating derivatives with potential applications in various chemical reactions (Zhdankin et al., 1996).

Molecular Structure Analysis

The crystal and molecular structure of 1,3-dihydro-1-hydroxy-3-oxo-1,2-benziodoxole has been detailed through X-ray crystallographic methods. This compound crystallizes as monoclinic needles with a geometry around the iodine atom that appears to be trigonal bipyramid. The study of its molecular structure has revealed significant details about the heterocyclic nature of the compound, indicating its potential for various chemical applications (Shefter & Wolf, 1965).

Chemical Reactions and Properties

The compound's reactivity with alkynyltrimethylsilanes to afford either alkynyliodonium triflates or (E)-beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates, and the selective formation of 1-alkynylbenziodoxoles in the presence of pyridine, highlights its chemical reactivity and the diversity of reactions it can undergo. This underscores the compound's utility in synthetic chemistry for creating a range of functionally diverse molecules (Zhdankin et al., 1996).

科学研究应用

Application in Organic Synthesis

- Specific Scientific Field: Organic Synthesis

- Summary of the Application: The compound “1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-” is used in the room-temperature decarboxylative cyanation of carboxylic acids. This process is facilitated using photoredox catalysis and cyanobenziodoxolones .

- Methods of Application or Experimental Procedures: The experimental procedure involves the use of photoredox catalysis, which is a type of catalysis that utilizes light to excite a metal complex and transfer electrons within the system . The cyanobenziodoxolones serve as the cyanating reagent in this reaction .

- Results or Outcomes: The outcome of this process is the formation of a carbon-carbon bond between the carboxylic acid and the cyanobenziodoxolone. This reaction is particularly useful because it occurs at room temperature, making it more energy-efficient than other methods .

Application in Fluorination Reactions

- Specific Scientific Field: Organic Synthesis

- Summary of the Application: The compound “1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-” can be used in the fluorination of β-ketoesters .

- Methods of Application or Experimental Procedures: The experimental procedure involves the addition of ethyl 3-oxo-3-phenylpropanoate to a solution of 1-fluoro-3,3-dimethyl-1,2-benziodoxole. The flask is then sealed and heated to 40 °C for 24 hours .

- Results or Outcomes: The outcome of this process is the monofluorination of β-ketoesters .

Application in Hypervalent Iodine Chemistry

- Specific Scientific Field: Hypervalent Iodine Chemistry

- Summary of the Application: The compound “1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-” can be used in hypervalent iodine-catalyzed Balz–Schiemann fluorination .

- Methods of Application or Experimental Procedures: The experimental procedure involves the use of hypervalent iodine as a catalyst to facilitate the Balz–Schiemann fluorination .

- Results or Outcomes: The outcome of this process is the fluorination of organic compounds .

Application in Fluorination Reactions

- Specific Scientific Field: Organic Synthesis

- Summary of the Application: The compound “1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-” can be used in the fluorination of β-ketoesters .

- Methods of Application or Experimental Procedures: The experimental procedure involves the addition of ethyl 3-oxo-3-phenylpropanoate to a solution of 1-fluoro-3,3-dimethyl-1,2-benziodoxole. The flask is then sealed and heated to 40 °C for 24 hours .

- Results or Outcomes: The outcome of this process is the monofluorination of β-ketoesters .

Application in Hypervalent Iodine Chemistry

- Specific Scientific Field: Hypervalent Iodine Chemistry

- Summary of the Application: The compound “1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-” can be used in hypervalent iodine-catalyzed Balz–Schiemann fluorination .

- Methods of Application or Experimental Procedures: The experimental procedure involves the use of hypervalent iodine as a catalyst to facilitate the Balz–Schiemann fluorination .

- Results or Outcomes: The outcome of this process is the fluorination of organic compounds .

属性

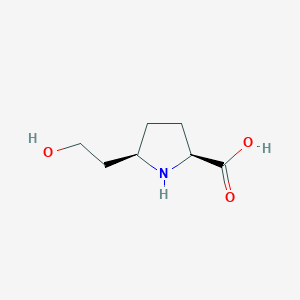

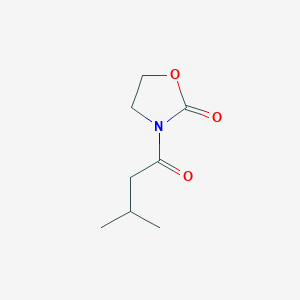

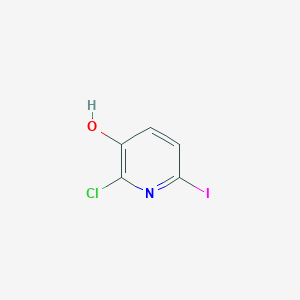

IUPAC Name |

3-oxo-1λ3,2-benziodoxole-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c10-5-9-7-4-2-1-3-6(7)8(11)12-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTJNSUBRSAHHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327803 |

Source

|

| Record name | 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- | |

CAS RN |

172876-96-9 |

Source

|

| Record name | 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

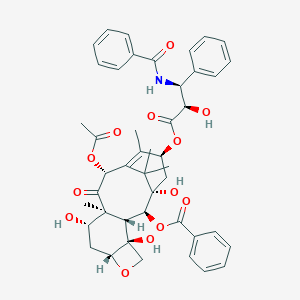

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)

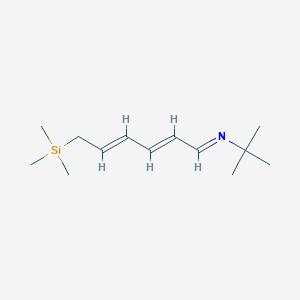

![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)